2-Imino-4-methyl-5-phenyloxazoline
Overview
Description
2-Imino-4-methyl-5-phenyloxazoline is a heterocyclic compound that belongs to the oxazoline family Oxazolines are five-membered rings containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary target of 2-Imino-4-methyl-5-phenyloxazoline, also known as 4-methyl-5-phenyl-5H-1,3-oxazol-2-imine, is the cyclization (Cy) domain of phenyloxazoline synthase (MbtB) . MbtB is a key enzyme in the siderophore biosynthesis pathway, which is conditionally essential .
Mode of Action
The compound interacts with its target, the MbtB_Cy domain, by binding stably at the active site pocket . The MbtB_Cy binding pocket has a strong affinity for electron-withdrawing functional groups, contributing to stable polar interactions between the enzyme and the ligand .
Biochemical Pathways
The affected pathway is the siderophore biosynthesis pathway, which is conditionally essential . The compound, acting as a transition-state analogue (TSA), targets the cyclization domain of phenyloxazoline synthase, a key enzyme in this pathway .
Result of Action
The result of the compound’s action is the inhibition of the MbtB enzyme, thereby affecting the siderophore biosynthesis pathway . This leads to enhanced intracellular killing efficacy against Mycobacterium aurum in infected macrophages . It also demonstrates whole-cell efflux pump inhibitory activity against Mycobacterium smegmatis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of iron. The compound was evaluated preferentially in iron-deprived and iron-rich media to understand target preferentiality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-5-phenyloxazoline typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for purification steps. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidation of oxazolines to the corresponding oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-methyl-5-phenyloxazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
2-Imino-4-methyl-5-phenyloxazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2-Imino-4-methyl-5-phenyloxazoline can be compared with other oxazoline derivatives and similar heterocyclic compounds:
Oxazoles: Similar in structure but differ in the oxidation state of the nitrogen atom.
Isoxazolines: Contain an additional oxygen atom in the ring, leading to different chemical properties and reactivity.
Thiazolines: Contain a sulfur atom instead of oxygen, resulting in distinct biological activities and applications.
List of Similar Compounds
- Oxazoles
- Isoxazolines
- Thiazolines
Properties
IUPAC Name |
4-methyl-5-phenyl-5H-1,3-oxazol-2-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFLAGLBZNPYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=N)OC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954744 | |
Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-11-7 | |
Record name | 2-Oxazolamine, 4-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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